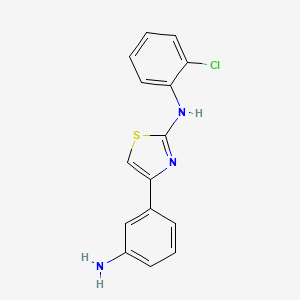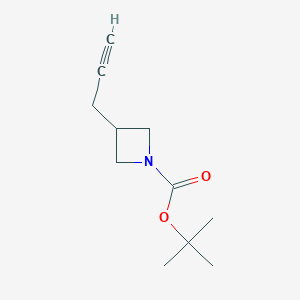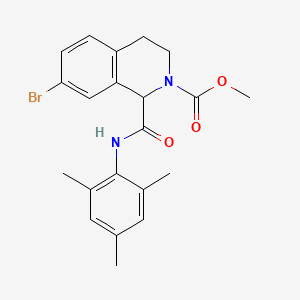
4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives often involves multi-step pathways, starting from basic aromatic compounds and proceeding through reactions that introduce the thiazole ring and the necessary substituents. For example, compounds similar to the one have been synthesized using a three-step pathway, culminating in the introduction of alkyl substituents at specific positions on the thiazole ring. These processes are characterized by their efficiency and the purity of the resulting compounds, as demonstrated by Nadaf et al. (2019), who detailed the synthesis of related thiazole compounds through pathways that ensure the introduction of chlorophenyl and aminophenyl groups in precise locations on the thiazole core (Nadaf et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazol-2-amine derivatives is often elucidated using techniques such as X-ray diffraction, which reveals the crystalline structure and the relative positioning of atoms within the molecule. Studies such as those by Özdemir et al. (2009) provide insight into the molecular geometry, showcasing how substituents affect the overall shape and stability of the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Özdemir et al., 2009).
Chemical Reactions and Properties
Thiazol-2-amines participate in a variety of chemical reactions, largely influenced by their functional groups. The presence of amino and chlorophenyl groups enables nucleophilic substitution reactions, addition reactions, and the formation of complexes with metals. Such reactivity is instrumental in further derivatization and the synthesis of compounds with desired biological or chemical properties.
Physical Properties Analysis
The physical properties of thiazol-2-amines, including melting point, solubility, and crystalline structure, are pivotal for their application in various fields. These properties are determined by the compound's molecular structure and the intermolecular forces at play. Crystallography studies provide detailed information on the compound's solid-state structure, offering insights into its stability and reactivity.
Chemical Properties Analysis
The chemical properties of "4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine" are defined by the functional groups present and the thiazole core. These properties include acidity/basicity, reactivity with electrophiles and nucleophiles, and potential for participating in cycloaddition reactions. The compound's ability to undergo substitution reactions, owing to the presence of the chlorophenyl group, and its interactions with various reagents are of particular interest. Studies like those by Androsov (2008) elucidate the reactivity patterns of similar thiazole derivatives, highlighting the role of the thiazole core and substituents in determining the compound's chemical behavior (Androsov, 2008).
Scientific Research Applications
Corrosion Inhibition
4-(3-Aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine and its derivatives have been studied for their potential as corrosion inhibitors for iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations have demonstrated that thiazole and thiadiazole derivatives exhibit significant inhibition efficiencies against the corrosion of iron, with their binding energies on the Fe(110) surface indicating strong interactions between the metal surface and these molecules. The theoretical data align well with previously reported experimental results, showcasing their potential in corrosion protection applications (Kaya et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis
Research into the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine compounds has been conducted. Such studies are crucial for understanding the intermolecular interactions that contribute to the stability of these compounds. This information is valuable for designing materials with specific properties, including pharmaceuticals and materials science applications (Nadaf et al., 2019).
Antimicrobial Agents
Several thiazole derivatives, including 4-(3-Aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of antibacterial and antifungal activities, which could be attributed to their specific structural features. Such findings indicate the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014), (Kubba & Rahim, 2018).
Drug Transport Systems
The compound's derivatives have been explored for their role in drug transport systems. For example, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex have been developed as a novel system for drug transport. This system aims to improve the solubility and stability of thiazole drugs, demonstrating significant potential in enhancing drug delivery mechanisms (Asela et al., 2017).
properties
IUPAC Name |
4-(3-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSHBGQZINUFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)
![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)
![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)
![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)